Ethyl 2,5-dibromothiophene-3-carboxylate

Overview

Description

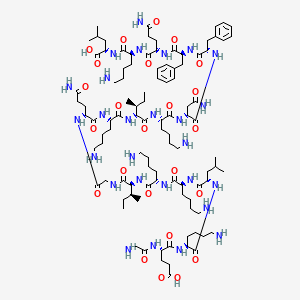

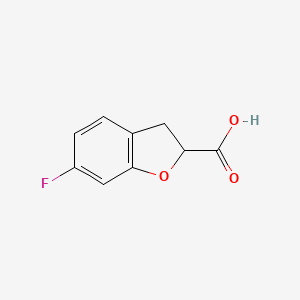

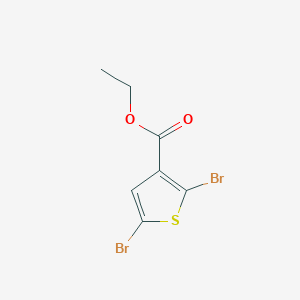

Ethyl 2,5-dibromothiophene-3-carboxylate is a thiophene carboxylic acid derivative . The carboxylate group is electron-withdrawing, which lowers the electron density at the thiophene ring . It has been used for the synthesis of medium to low bandgap highly efficient polymer semiconductors .

Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dibromothiophene-3-carboxylate consists of a thiophene ring substituted with two bromine atoms and a carboxylate group . The InChI code for this compound is1S/C7H7Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3,12H,2H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 2,5-dibromothiophene-3-carboxylate is a solid substance . It has a molecular weight of 314 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Polymer Semiconductors

Ethyl 2,5-dibromothiophene-3-carboxylate has been used for the synthesis of medium to low bandgap highly efficient polymer semiconductors . These semiconductors have applications in various fields such as organic photovoltaics and organic light-emitting diodes (OLEDs).

Synthesis of PTQ2 and PBDB-TF-T1

This compound has been specifically used in the synthesis of PTQ2 and PBDB-TF-T1 (T1), which are types of polymer semiconductors . These semiconductors have shown high efficiency in organic photovoltaic cells .

Use in Organic Photovoltaics

The use of Ethyl 2,5-dibromothiophene-3-carboxylate in the synthesis of polymer semiconductors has enabled the development of highly efficient organic photovoltaic cells . These cells have the potential to be used in solar power generation.

Synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes

2,5-Dibromothiophene, a related compound, has been used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes . These compounds have potential applications in organic electronics.

Preparation of Soluble α,ω-diformyl-a-oligothiophenes

2,5-Dibromothiophene has also been used in the preparation of soluble α,ω-diformyl-a-oligothiophenes . These compounds are important intermediates in the synthesis of conjugated polymers, which have applications in organic electronics.

Use in Heterocyclic Building Blocks

Ethyl 2,5-dibromothiophene-3-carboxylate is a thiophene carboxylic acid derivative and can be used as a heterocyclic building block . Heterocyclic compounds are widely used in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

This compound is classified under the GHS07 category . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation of vapour or mist, and taking measures to prevent the build-up of electrostatic charge .

Future Directions

Ethyl 2,5-dibromothiophene-3-carboxylate has been used in the synthesis of medium to low bandgap highly efficient polymer semiconductors . These semiconductors have applications in organic photovoltaics . As the demand for renewable energy sources grows, the use of this compound in the synthesis of advanced materials for solar cells could be a promising area of future research.

Mechanism of Action

Target of Action

Ethyl 2,5-dibromothiophene-3-carboxylate is primarily used in the synthesis of medium to low bandgap highly efficient polymer semiconductors . The primary targets of this compound are the polymer semiconductors, such as PTQ2 and PBDB-TF-T1 (T1) .

Mode of Action

The carboxylate group in Ethyl 2,5-dibromothiophene-3-carboxylate is electron-withdrawing, which lowers the electron density at the thiophene ring . This property is crucial for its interaction with its targets, leading to the synthesis of efficient polymer semiconductors .

Biochemical Pathways

It’s known that 2,5-dibromothiophene, a related compound, polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It’s plausible that Ethyl 2,5-dibromothiophene-3-carboxylate might be involved in similar pathways.

Pharmacokinetics

Its molecular weight of 314 g/mol suggests that it could potentially be absorbed and distributed in the body

Result of Action

The primary result of the action of Ethyl 2,5-dibromothiophene-3-carboxylate is the synthesis of medium to low bandgap highly efficient polymer semiconductors . These semiconductors have been used to achieve over 15% efficiency in organic photovoltaic cells .

properties

IUPAC Name |

ethyl 2,5-dibromothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXKSBHSHSKQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668650 | |

| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,5-dibromothiophene-3-carboxylate | |

CAS RN |

289470-44-6 | |

| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.